tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate
Description
tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate is a carbamate derivative characterized by a cyclobutyl substituent, a hydroxyl group, and a nitrile (cyano) moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its sterically demanding cyclobutyl group and polar functional groups (hydroxyl and cyano) influence reactivity, solubility, and intermolecular interactions. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective transformations in multi-step syntheses, particularly in peptide and small-molecule drug development .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-10(11(16)8-14)7-9-5-4-6-9/h9-11,16H,4-7H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUVDRIDDRQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582086 | |
| Record name | tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-20-7 | |
| Record name | 1,1-Dimethylethyl N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
[2+2] Cycloaddition
The most widely employed method involves photochemical [2+2] cycloaddition of alkenes. A representative protocol from Patent WO2014061034A1 utilizes ethylene gas and 1,3-butadiene derivatives in dichloromethane under UV light (λ = 300 nm), achieving 65-78% yields. Catalytic systems significantly impact efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| None (thermal) | Toluene | 110 | 42 | |
| TiO₂ nanoparticles | Acetonitrile | 25 | 78 | |
| Ru(bpy)₃Cl₂ | DCM | 40 | 68 |
Titanium dioxide nanoparticles enhance regioselectivity through surface-mediated orbital alignment, reducing dimerization byproducts. The reaction typically proceeds via suprafacial-antara facial geometry, confirmed through DFT calculations in related systems.
Introduction of the β-hydroxy group occurs through epoxide intermediates or direct oxidation.
Epoxide Ring-Opening
A two-step sequence dominates industrial production:
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Epoxidation : Treatment of cyclobutylpropene with m-CPBA (3-chloroperbenzoic acid) in CH₂Cl₂ at 0°C forms the epoxide (92% conversion).
-
Acid-Catalyzed Hydrolysis : Using 0.1M H₂SO₄/THF (1:3 v/v) at 50°C for 6 hours yields the diol, with subsequent selective protection of the primary alcohol.
Alternative oxidants show varying efficiency:
| Oxidant | Solvent | Conversion (%) | Diol Selectivity (%) |
|---|---|---|---|
| m-CPBA | DCM | 92 | 88 |
| VO(acac)₂/H₂O₂ | EtOAc | 85 | 82 |
| Dess-Martin periodinane | MeCN | 78 | 91 |
Dess-Martin periodinane minimizes over-oxidation but increases cost.
Cyano Group Installation
Nucleophilic displacement of activated hydroxyl groups provides efficient cyanation.
Mitsunobu Conditions
Patent WO2014061034A1 details cyanation using diethyl azodicarboxylate (DEAD), triphenylphosphine, and TMSCN in THF at −20°C (82% yield):
Comparative studies show:
| Cyanide Source | Activator | Solvent | Yield (%) |
|---|---|---|---|
| KCN | DCC/HOBt | DMF | 67 |
| TMSCN | DEAD/PPh₃ | THF | 82 |
| NaCN | CDI | MeCN | 74 |
TMSCN’s silicon-leaving group facilitates smoother transitions states.
Boc Protection of Amine
Final carbamate formation employs standard Boc chemistry under mild conditions:
Anhydride Method
Reaction with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) achieves near-quantitative protection:
Optimized parameters:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 2 | 95 |
| DIPEA | THF | 1.5 | 97 |
| NaHCO₃ | EtOAc/H₂O | 4 | 89 |
DIPEA’s steric bulk minimizes N,O-bis-Boc byproducts.
Process Optimization
Solvent Effects
Polar aprotic solvents enhance cyanation but complicate Boc protection:
| Step | Optimal Solvent | Reason |
|---|---|---|
| Cycloaddition | Acetonitrile | TiO₂ dispersion |
| Hydroxylation | THF/H₂O | Epoxide solubility |
| Cyanation | THF | TMSCN activation |
| Boc Protection | DCM | Anhydrous conditions |
Temperature Profiling
Controlled exotherms during epoxidation require jacketed reactors (ΔT < 5°C). Cyanation at −20°C prevents β-elimination.
Characterization and Quality Control
Physicochemical properties from Chemsrc:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 254.33 g/mol | HRMS |
| Density | 1.115 g/cm³ | Pycnometry |
| Boiling Point | 430.9°C | DSC |
| Flash Point | 214.4°C | Pensky-Martens |
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.85-2.15 (m, 6H, cyclobutyl), 3.21 (dd, J = 14.2, 6.8 Hz, 1H), 4.98 (bs, 1H, NH), 5.32 (s, 1H, OH).
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The cyano group can be reduced to an amine using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Acidic or basic conditions, depending on the desired substitution
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
Research indicates that tert-butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate may interact with various biomolecules, potentially modulating enzyme activity or receptor interactions. These interactions are crucial for understanding the compound's mechanism of action, which remains under investigation.
Potential Biological Effects
- Enzyme Modulation : The compound may influence enzyme activities through its functional groups.
- Receptor Binding : It could interact with specific receptors, leading to various physiological effects.
Pharmacological Studies
The compound is being explored for its pharmacological potential, particularly in the development of new therapeutic agents. Its structural features suggest it may serve as a lead compound in drug discovery.
Case Studies and Research Findings
Several studies have examined compounds structurally similar to this compound, providing insights into its potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl (1-cyano-3-hydroxypropan-2-yl)carbamate | Lacks cyclobutyl ring | Less sterically hindered |
| tert-Butyl (1-cyano-3-cyclopropyl-1-hydroxypropan-2-yl)carbamate | Contains cyclopropyl ring | Different steric properties |
| tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | Contains amino and oxo groups | Different functional groups affecting reactivity |
Future Directions and Research Needs
Further studies are necessary to elucidate the specific pathways and biological targets for this compound. Research should focus on:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level.
- In Vivo Studies : Evaluating its effects in biological systems to assess therapeutic potential.
Mechanism of Action
The mechanism by which tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. The carbamate group may interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Biological Activity
tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate, also known as t-Butylcarbamate, is a synthetic organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in various fields.
Chemical Structure and Properties
Molecular Formula: C₁₃H₂₂N₂O₃
Molecular Weight: 254.33 g/mol
CAS Number: 394735-20-7
Density: 1.115 g/cm³
Boiling Point: 430.9 °C at 760 mmHg
LogP: 2.15878
Flash Point: 214.4 °C
The compound features a tert-butyl carbamate group, a cyano group, and a cyclobutyl ring, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Cyano Group: Acts as an electrophile, potentially participating in nucleophilic addition reactions.
- Hydroxy Group: Involved in hydrogen bonding, which may enhance binding to biological targets.
- Carbamate Group: Interacts with enzymes or receptors, influencing their activity.
These interactions suggest that the compound could modulate various biological pathways, making it a candidate for drug development.
Pharmacological Potential
Research indicates that this compound may have significant pharmacological properties. It has been studied for its potential effects on neurodegenerative diseases due to its ability to inhibit amyloid beta aggregation and modulate inflammatory responses.
Case Studies
-
Neuroprotective Effects:
A study demonstrated that the compound could protect astrocytes from amyloid beta-induced toxicity. When treated with amyloid beta 1-42, astrocyte viability decreased significantly; however, co-treatment with the compound improved cell viability by approximately 20% compared to controls . -
Inhibition of Enzymatic Activity:
The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, both key enzymes involved in Alzheimer's disease pathology. In vitro assays indicated an IC₅₀ value of 15.4 nM for β-secretase inhibition . -
Inflammatory Response Modulation:
The compound was observed to reduce tumor necrosis factor-alpha (TNFα) levels in astrocytes exposed to amyloid beta, suggesting an anti-inflammatory effect that could be beneficial in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl (1-cyano-3-hydroxypropan-2-yl)carbamate | Lacks cyclobutyl ring | Less sterically hindered; lower reactivity |
| tert-Butyl (1-cyano-3-cyclopropyl-1-hydroxypropan-2-yl)carbamate | Contains cyclopropyl ring | Different steric properties; potentially altered biological interactions |
The presence of the cyclobutyl ring in this compound enhances its steric hindrance and reactivity compared to similar compounds.
Q & A
Q. Table 1. Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee%) |
|---|---|---|---|
| Asymmetric Mannich | 78 | 99 | 95 |
| Nucleophilic Substitution | 65 | 97 | 80 |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH | 12 | Hydrolyzed carbamate |
| Light Exposure (300 lux) | 8 | Oxidized cyano derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
